1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, which is achieved by reacting anthranilic acid with acyl or aroyl chlorides in dry pyridine
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient synthetic routes. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, in aqueous media has been reported to enhance the yield and reduce the environmental impact of the synthesis . These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazoline ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Quinazolin-4-one derivatives: Exhibits anticonvulsant and anticancer activities.
Thiazole derivatives: Demonstrates diverse biological activities, including antitumor effects.
Uniqueness
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[3-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16(28)17-12-13-22(29-2)18(14-17)15-30-24-26-21-11-7-6-10-20(21)23(27-24)25-19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEFTAVMOPETGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.